2-Ethyl-4-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC16201088
Molecular Formula: C9H10F3N
Molecular Weight: 189.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3N |
|---|---|
| Molecular Weight | 189.18 g/mol |
| IUPAC Name | 2-ethyl-4-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C9H10F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h3-5H,2,13H2,1H3 |
| Standard InChI Key | NBDNVXCODUTURB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)C(F)(F)F)N |
Introduction
Chemical Structure and Molecular Characteristics
Structural Configuration
The core structure of 2-ethyl-4-(trifluoromethyl)aniline consists of a benzene ring substituted with an amino group (-NH), an ethyl group (-CHCH), and a trifluoromethyl group (-CF). The ethyl group at position 2 introduces steric effects that influence reactivity, while the electron-withdrawing -CF group at position 4 modulates electronic properties, enhancing lipophilicity and metabolic stability .
Crystallographic Insights
Although no direct crystal data exists for 2-ethyl-4-(trifluoromethyl)aniline, related trifluoromethyl-aniline derivatives exhibit monoclinic crystal systems with hydrogen bonding networks stabilizing their structures. For example, a structurally similar compound, 4-phenoxy-3-(trifluoromethyl)aniline, crystallizes in the space group with lattice parameters , and . Intermolecular interactions such as N–H···Cl and O–H···Cl hydrogen bonds are critical for stabilizing these crystals, a feature likely shared by 2-ethyl-4-(trifluoromethyl)aniline .
Synthesis Methodologies
Nucleophilic Aromatic Substitution
A common route to trifluoromethyl-anilines involves nitro-group reduction and subsequent functionalization. For instance, 2,4-dinitrochlorobenzene undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine to yield -substituted dinitroaniline intermediates, which are selectively reduced to the corresponding aniline . Adapting this method, 2-ethyl-4-(trifluoromethyl)aniline could be synthesized via:
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Nitration: Introduction of nitro groups to a pre-ethylated benzene derivative.
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Fluorination: Replacement of a nitro group with -CF using trifluoromethylating agents.
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Reduction: Catalytic hydrogenation or chemical reduction (e.g., NaS·9HO) to convert nitro groups to -NH .
High-Pressure Amination
Patent literature describes high-pressure amination of tetrafluorobenzenes with liquid ammonia in the presence of copper catalysts . While developed for 2,3,4-trifluoroaniline, this method could be modified for 2-ethyl-4-(trifluoromethyl)aniline by substituting 1,2,3,4-tetrafluorobenzene with an ethyl-containing precursor. Key reaction parameters include:
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Temperature: 182–245°C
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Catalyst: Copper powder (0.001–1 mol ratio)
Table 1: Comparative Synthesis Routes
Physicochemical Properties
Thermal Stability and Solubility
Trifluoromethyl-anilines generally exhibit high thermal stability due to the strong C–F bonds. For example, 2,3,4-trifluoroaniline has a boiling point of 92°C at 6.4 kPa . Introducing an ethyl group likely increases the boiling point to 130–150°C (estimated). The compound is expected to be soluble in organic solvents (e.g., ethanol, DCM) but poorly soluble in water due to its lipophilic -CF group.
Spectroscopic Data
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IR: Strong absorption bands at 1340–1120 cm (C–F stretching) and 3450 cm (N–H stretching) .
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H NMR: Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm), with ethyl group signals at δ 1.2–1.5 ppm (triplet, CH) and δ 2.5–2.7 ppm (quartet, CH) .
Biological Activity and Applications
Agrochemical Uses
Fluorinated anilines are precursors to herbicides and pesticides. The -CF group improves resistance to metabolic degradation, prolonging field efficacy .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
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